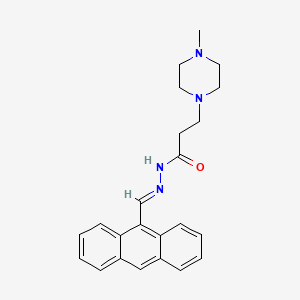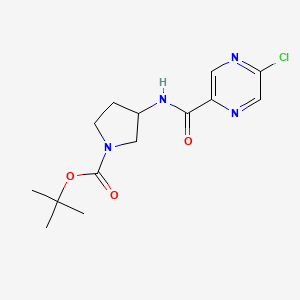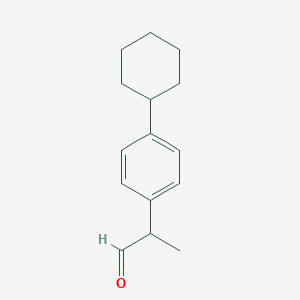
2-(4-Cyclohexylphenyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclohexylphenyl)propanal is an organic compound characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to a propanal group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexylbenzene with propanal. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.
Another method involves the reduction of 2-(4-Cyclohexylphenyl)propanone using a suitable reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to an aldehyde, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts alkylation or reduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
2-(4-Cyclohexylphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-(4-Cyclohexylphenyl)propanoic acid.
Reduction: 2-(4-Cyclohexylphenyl)propanol.
Substitution: Various substituted derivatives of this compound, depending on the substituent introduced.
科学研究应用
2-(4-Cyclohexylphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-Cyclohexylphenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
相似化合物的比较
Similar Compounds
2-(4-Cyclohexylphenyl)propionic acid: A structurally similar compound with a carboxylic acid group instead of an aldehyde.
2-(4-Cyclohexylphenyl)propanol: The reduced form of 2-(4-Cyclohexylphenyl)propanal with a primary alcohol group.
2-(4-Cyclohexylphenyl)propanone: The ketone analog of this compound.
Uniqueness
This compound is unique due to its aldehyde functional group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the cyclohexyl group also influences its chemical properties and interactions, making it a valuable compound for various research and industrial purposes.
属性
分子式 |
C15H20O |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
2-(4-cyclohexylphenyl)propanal |
InChI |
InChI=1S/C15H20O/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h7-12,14H,2-6H2,1H3 |
InChI 键 |
VANPJWVJSWGRLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C=O)C1=CC=C(C=C1)C2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butylN-[(6-sulfamoylnaphthalen-2-yl)methyl]carbamate](/img/structure/B13560532.png)
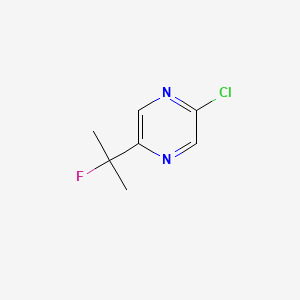

![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
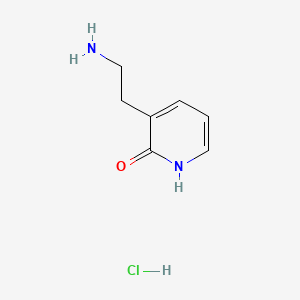
![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
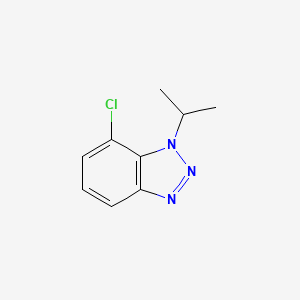
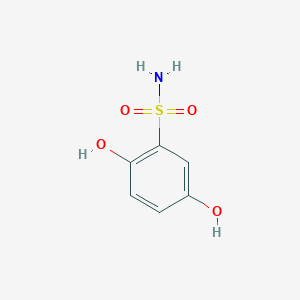
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine](/img/structure/B13560602.png)

